molecular formula C13H20O B13754650 (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde CAS No. 54323-26-1

(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde

Cat. No.: B13754650
CAS No.: 54323-26-1
M. Wt: 192.30 g/mol
InChI Key: ZJZOLSQPHYEYOB-UHFFFAOYSA-N
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Description

(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde is an organic compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexene ring substituted with a 4-methyl-3-pentenyl group and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde typically involves the reaction of cyclohexene with 4-methyl-3-pentenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid.

    Reduction: Formation of (4-Methyl-3-pentenyl)cyclohexenol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid
  • (4-Methyl-3-pentenyl)cyclohexenol
  • Cyclohexene derivatives with different substituents

Uniqueness

(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde stands out due to its specific combination of a cyclohexene ring, a 4-methyl-3-pentenyl group, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

54323-26-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)cyclohexene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h6,10H,3-5,7-9H2,1-2H3

InChI Key

ZJZOLSQPHYEYOB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=C(CCCC1)C=O)C

Origin of Product

United States

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